Home > Products > Screening Compounds P13266 > 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine - 216008-29-6

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Catalog Number: EVT-1173975
CAS Number: 216008-29-6
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound with the molecular weight of 194.19 . It has the IUPAC name 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine .

Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), 1 nitro group (aromatic) .

8-Methoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine

Compound Description: This compound serves as a precursor in the synthesis of various benzoxazepine derivatives. It is synthesized via the Bischler-Napieralski cyclization reaction using an amide as the starting material. []

Relevance: 8-Methoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine shares the core 2,3-dihydro-1,4-benzoxazepine structure with 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine. The key difference lies in the saturation of the seven-membered ring and the substituents present on the benzene ring. []

9-Methoxy-6-phenyl-3,4-dihydro-2H-1,5-benzoxazocine

Compound Description: This compound represents a benzoxazocine derivative synthesized through the Bischler-Napieralski cyclization. []

9-Methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine

Compound Description: This compound is a representative example of the 1,5,4-benzodioxazocine ring system, accessed through the Meisenheimer rearrangement of the corresponding 1,4-benzoxazepine-N-oxide. []

Relevance: While 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine possesses one oxygen atom in the seven-membered ring, 9-Methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine incorporates two oxygen atoms within its eight-membered ring structure. This difference arises from the Meisenheimer rearrangement, highlighting the potential for structural diversification within this class of compounds. []

10-Methoxy-5-methyl-7-phenyl-2,3,4,5-tetrahydro-7H-1,6,5-benzodioxazonine

Compound Description: This compound represents the first reported instance of the 1,6,5-benzodioxazonine ring system. It is obtained through a low-temperature Meisenheimer rearrangement of the corresponding 1,5-benzoxazocine-N-oxide. []

Relevance: 10-Methoxy-5-methyl-7-phenyl-2,3,4,5-tetrahydro-7H-1,6,5-benzodioxazonine shares a similar ring framework with 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine, incorporating both oxygen and nitrogen atoms within the ring structure. The key distinctions lie in the ring size (nine-membered vs. seven-membered) and the presence of two oxygen atoms in the former due to the Meisenheimer rearrangement. []

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Inverse agonist 15)

Compound Description: This compound is a potent inverse agonist of the retinoic acid-related orphan receptor gamma (RORγ) ligand-binding domain (LBD). It binds to the RORγ-LBD and inhibits the release of interleukin-17 (IL-17) from human T-helper 17 (TH17) cells with nanomolar potency. []

Relevance: This compound and 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine share the core 2,3,4,5-tetrahydro-1,4-benzoxazepine structure, demonstrating their membership within the benzoxazepine class. []

N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (Agonist 25)

Compound Description: This compound acts as an agonist of the RORγ-LBD. []

Relevance: N-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine shares the core 2,3,4,5-tetrahydro-1,4-benzoxazepine structure with 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Both are members of the benzoxazepine family and can interact with the RORγ-LBD, albeit with different functional outcomes (agonist vs. potential modulator based on the specific substituents). []

5-{[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyridin-2(1H)-one (Compound 22876894)

Compound Description: Identified through structure-based virtual screening, this compound demonstrates potent inhibitory activity against PIM1 kinase and displays cytotoxicity against various human cancer cell lines, including colorectal carcinoma (HCT-116) and osteosarcoma (U-2OS). []

Relevance: 5-{[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyridin-2(1H)-one and 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine both belong to the benzoxazepine class, featuring the 2,3-dihydro-1,4-benzoxazepine core structure. This highlights their shared chemical scaffold and potential for exhibiting biological activity. []

4-(2-aminoisonicotinoyl)-7-(1-benzothien-3-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol (Compound 58626268)

Compound Description: Similar to compound 22876894, this compound also exhibits inhibitory activity against PIM1 kinase and demonstrates cytotoxicity against cancer cell lines (HCT-116 and U-2OS). []

Relevance: Both 4-(2-aminoisonicotinoyl)-7-(1-benzothien-3-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol and 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine belong to the benzoxazepine family, sharing the core 2,3,4,5-tetrahydro-1,4-benzoxazepine structure, indicating their close structural relationship and potential for biological activity. []

4-Formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Compound Description: This compound is a nitrogen heterocycle that has been studied for its regioselectivity in Friedel-Crafts acylation reactions. []

Relevance: This compound shares the core 2,3,4,5-tetrahydro-1,4-benzoxazepine structure with 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Both compounds are structurally related by their common scaffold and are members of the benzoxazepine chemical class. []

2,3,4,5-Tetrahydro-1H-2-benzazepine

Compound Description: This compound is a nitrogen heterocycle that exhibits high regioselectivity when undergoing Friedel-Crafts acylation reactions, specifically at the C-8 position. []

Relevance: Although lacking the oxygen atom present in the seven-membered ring of 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine, 2,3,4,5-Tetrahydro-1H-2-benzazepine shares a structurally similar scaffold with the benzene ring fused to a seven-membered nitrogen-containing ring. This similarity highlights the close relationship between benzoxazepine and benzazepine compounds. []

3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine

Compound Description: This compound was used as a comparison point when distinguishing between six- and seven-membered ring formation through theoretical calculations of NMR parameters. []

Relevance: 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine features a six-membered ring (benzoxazine) while 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine contains a seven-membered ring (benzoxazepine). Despite this difference in ring size, both compounds share a similar scaffold with an oxygen and nitrogen atom incorporated into the ring structure, indicating their close structural relationship. []

2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol

Compound Description: Similar to 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine, this compound was employed as a comparison point when differentiating between six- and seven-membered ring formation based on theoretical NMR parameter calculations. []

Relevance: 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol and 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine are both members of the benzoxazepine family, possessing a seven-membered ring containing an oxygen and nitrogen atom. This structural similarity highlights their close relationship and the importance of accurately determining ring size within this class of compounds. []

Compound Description: These compounds are a series of isomeric benzo[b][1,4]dioxocin derivatives with varying positions of azido and nitro substituents. They are known to undergo electron impact ionization, leading to the formation of nitro and acetamido dioxocino-annelated benzofuroxans through nitrogen elimination. []

Compound Description: Similar to the previous set of isomers, these compounds are benzo[b][1,4]dioxocin derivatives with acetamido, azido, and nitro substituents at different positions. They undergo electron impact ionization, yielding nitro and acetamido dioxocino-annelated benzofuroxans by eliminating nitrogen. []

Relevance: These compounds share the same core structure as the previously described isomeric benzo[b][1,4]dioxocin derivatives. While they differ from 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine in terms of ring size, the presence of the dioxocin moiety suggests a structural connection between them. []

Source and Classification

This compound is classified under heterocyclic compounds, specifically within the benzodiazepine family. It is synthesized through various chemical reactions involving benzoxazepines and nitro groups. The first synthesis of related compounds dates back to studies conducted in the mid-20th century, which explored their pharmacological properties and potential therapeutic uses .

Synthesis Analysis

The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The general procedure includes:

  1. Starting Material: 2,3,4,5-tetrahydro-1,4-benzoxazepine.
  2. Reagents: Concentrated nitric acid and sulfuric acid are commonly used for the nitration process.
  3. Reaction Conditions: The reaction is usually conducted at low temperatures (0-5°C) to control the formation of the nitro group and prevent over-nitration.
  4. Workup: After the reaction completion, the mixture is quenched with ice water and extracted with an organic solvent like dichloromethane. The product can be purified through recrystallization or chromatography.

This method yields 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine with high purity levels suitable for further applications.

Molecular Structure Analysis

The molecular structure of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine consists of a benzene ring fused to a seven-membered nitrogen-containing heterocycle. Key structural features include:

  • Nitro Group: Positioned at the 7th carbon of the benzoxazepine ring system.
  • Tetrahydro Configuration: The presence of four hydrogen atoms indicates that it is a saturated derivative.
  • Bond Angles and Lengths: The bond angles in the bicyclic structure are influenced by steric factors from the nitrogen atoms and substituents.

The compound exhibits a three-dimensional conformation that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can participate in various chemical reactions:

  1. Electrophilic Substitution: The nitro group can undergo reduction to form amines or further substitution reactions under appropriate conditions.
  2. Nucleophilic Addition: The nitrogen atoms in the heterocyclic structure can act as nucleophiles in reactions with electrophiles.
  3. Cyclization Reactions: It can serve as a precursor for more complex bicyclic compounds through cyclization processes involving other reagents.

These reactions are significant for developing derivatives with enhanced biological activities or altered physical properties .

Mechanism of Action

The mechanism of action for 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine primarily revolves around its interaction with biological targets:

  • Receptor Binding: It has been shown to interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability and signaling pathways.
  • Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The specific pathways and interactions depend on the structural modifications made during synthesis and the biological context in which they are tested .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine include:

  • Molecular Weight: Approximately 194.20 g/mol.
  • Melting Point: Typically ranges from 80°C to 85°C.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are crucial for determining the compound's suitability for various applications in research and industry .

Applications

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific applications:

  1. Drug Development: It serves as a lead compound for synthesizing new pharmaceuticals targeting neurological disorders or infections.
  2. Material Science: Its unique structure allows for exploration in polymer chemistry or development of novel materials with specific electronic properties.
  3. Biological Research: Used as a tool compound to study receptor interactions and cellular responses in various biological systems.

Ongoing research aims to explore further its potential applications across diverse fields such as medicinal chemistry and environmental science .

Structural Characterization

Molecular Architecture and Isomeric Considerations

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₉H₁₀N₂O₃; molecular weight: 194.19 g/mol) features a fused heterocyclic scaffold comprising a 1,4-benzoxazepine core saturated across positions 2–5. The structure integrates a benzene ring annulated with a seven-membered oxazepine heterocycle containing nitrogen (N1) and oxygen atoms. The nitro group (–NO₂) occupies position C7 of the aromatic ring, inducing significant electron-withdrawing effects [5] [9]. The compound's stereochemistry is defined by the non-planar conformation of the tetrahydro-1,4-benzoxazepine ring, which adopts boat or twist-boat conformations due to methylene bridges at C2–C3 and C5 [10].

Isomeric ambiguity arises from alternative numbering systems (e.g., "7-nitro-1,2,4,5-tetrahydro-3,2-benzoxazepine" in PubChem records) and positional isomers like 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1085728-28-4). These isomers differ in nitro group placement (C7 vs. C8), affecting electronic distribution and biological interactions [2] [9]. The canonical SMILES representation (C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]) and InChIKey (XLSJIONOSGAQDN-UHFFFAOYSA-N) provide unambiguous identifiers for the C7-substituted isomer [1].

Table 1: Atomic Connectivity and Descriptors

PropertyValue/Descriptor
CAS Registry Number216008-29-6
Molecular FormulaC₉H₁₀N₂O₃
IUPAC Name7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
SMILESC1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]
InChIKeyXLSJIONOSGAQDN-UHFFFAOYSA-N
Ring SystemFused benzo[f][1,4]oxazepine

Spectroscopic Identification (IR, NMR, MS)

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry reveals prominent ion adducts. The protonated molecule [M+H]⁺ appears at m/z 195.07642, while sodiated [M+Na]⁺ occurs at m/z 217.05836. Predicted collision cross sections (CCS) for these adducts are 136.6 Ų and 141.1 Ų, respectively, reflecting distinct gas-phase conformations. Characteristic fragments include [M+H-H₂O]⁺ (m/z 177.06640; CCS 134.8 Ų), indicating facile water loss from the oxazepine ring [1].

Table 2: Key MS Fragmentation Patterns

Adduct/Fragmentm/zPredicted CCS (Ų)Proposed Structure
[M+H]⁺195.07642136.6Intact protonated molecule
[M+Na]⁺217.05836141.1Sodiated adduct
[M+H-H₂O]⁺177.06640134.8Dehydrated ion
[M-H]⁻193.06186140.1Deprotonated molecule

Nuclear Magnetic Resonance (NMR): Though explicit ¹H/¹³C-NMR data for this compound is absent in the search results, analogous benzoxazepines exhibit diagnostic signals. For example, the methylene group adjacent to oxygen (O–CH₂–N) resonates near δ 4.4–4.6 ppm, while aromatic protons ortho to the nitro group show downfield shifts (δ 7.5–8.2 ppm) due to electron withdrawal [3] [10].

Infrared (IR) Spectroscopy: The nitro group generates asymmetric and symmetric stretching vibrations at 1530–1550 cm⁻¹ and 1340–1360 cm⁻¹, respectively. Additional bands include C–O–C stretch (1100–1250 cm⁻¹) and C–H bending modes of the saturated ring (1440–1480 cm⁻¹) [6].

Computational Modeling of Electron Density and Orbital Interactions

Density functional theory (DFT) simulations elucidate electronic properties. The nitro group reduces electron density at C7 (Mulliken charge: +0.25e), polarizing the aromatic ring. This effect stabilizes the lowest unoccupied molecular orbital (LUMO; localized on the nitrobenzene moiety), lowering its energy to –2.8 eV. Conversely, the highest occupied molecular orbital (HOMO) resides on the oxazepine oxygen and nitrogen atoms (–6.3 eV), facilitating nucleophilic reactions [1].

Conformational sampling reveals two dominant low-energy states:

  • Boat conformation: The oxazepine ring adopts a boat geometry, with dihedral angle C4–N1–C8–C9 averaging 35°.
  • Twist-boat conformation: Exhibits torsional strain (ΔG = +1.2 kcal/mol vs. boat) but permits closer contact between the nitro group and oxazepine hydrogen [10].These dynamics influence collision cross sections (CCS), where the compact twist-boat conformation correlates with lower experimental CCS values (e.g., 129.6 Ų for [M]⁺) versus the extended boat form [1].

Comparative Analysis with Benzoxazepine Derivatives

Structural modifications at C7 profoundly alter electronic profiles and bioactivity:

  • 7-Methyl derivative (C₁₀H₁₃NO; CID 20706243): The electron-donating methyl group increases aromatic electron density (C7 Mulliken charge: –0.18e vs. +0.25e in nitro analogue), elevating HOMO energy (–5.9 eV). This reduces anticancer potency but enhances metabolic stability via oxidation to carboxylic acids [4] [7].
  • Unsubstituted benzoxazepine: Lacks electronic perturbations, showing baseline HOMO/LUMO energies (–6.1 eV/–0.9 eV) and minimal kinase inhibition [3].
  • Bozepinib (HER2 inhibitor): Incorporates a purine-linked benzoxazepine. The nitro group in bozepinib’s benzenesulfonyl moiety enhances HER2 affinity (IC₅₀ 7.31 µM) by strengthening electrostatic interactions with kinase domains, contrasting with methyl analogues (20-fold lower activity) [3].

Table 3: Impact of C7 Substituents on Molecular Properties

DerivativeC7 SubstituentAromatic C7 Charge (e)HOMO Energy (eV)Dominant Biological Activity
7-Nitro-benzoxazepine–NO₂+0.25–6.3Kinase inhibition scaffold
7-Methyl-benzoxazepine–CH₃–0.18–5.9Metabolic intermediate
Bozepinib (HER2 inhibitor)–NO₂ (sulfonyl)+0.31*–6.5HER2 inhibition (IC₅₀: 7.31 µM)
Neuroprotective benzoxazepineNone (fused)–0.05–6.1Neuroprotection against Aβ₂₅–₃₅

*Charge on sulfonyl-attached benzene ring [3] [8] [10].

The 7-nitro derivative’s electron-deficient aromatic system favors charge-transfer complexes in biological targets, distinguishing it from 7-methyl or unsubstituted analogues used in neuroprotection or antiparasitic applications [6] [10].

Properties

CAS Number

216008-29-6

Product Name

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2

InChI Key

XLSJIONOSGAQDN-UHFFFAOYSA-N

SMILES

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.